1,1,1-Trifluoro-10-iododecane

Description

The Strategic Significance of Fluoroalkyl Moieties in Molecular Design

The introduction of fluorine and fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, into organic molecules can have profound effects on their physicochemical and biological properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of a molecule. This can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy in drug discovery to enhance a compound's half-life.

Furthermore, the incorporation of fluoroalkyl moieties can influence a molecule's conformation and lipophilicity. While a single fluorine atom can increase hydrophilicity, a trifluoromethyl group often enhances lipophilicity, which can improve a drug's ability to cross cell membranes. chemsrc.com The unique properties of fluorine also allow it to participate in non-covalent interactions, such as hydrogen bonds, which can enhance binding affinity to target proteins. The prevalence of fluorinated compounds in pharmaceuticals is a testament to their importance; in some years, up to 50% of drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. mdpi.comnih.gov

The trifluoromethyl group, in particular, is a key structural motif in many pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, which in turn affects a molecule's pharmacokinetic profile. The synthesis of molecules containing trifluoroethyl groups, for example, is an active area of research, with methods being developed for their efficient introduction into various molecular scaffolds.

The Role of Organoiodine Compounds as Synthetic Building Blocks

Organoiodine compounds are organic molecules containing one or more carbon-iodine (C-I) bonds. Current time information in Bangalore, IN. This bond is the weakest of the carbon-halogen bonds, a characteristic that makes organoiodine compounds highly valuable as synthetic intermediates. Current time information in Bangalore, IN. The lability of the C-I bond allows for its easy cleavage and the formation of new bonds, making iodoalkanes and other organoiodides versatile precursors in a wide range of chemical transformations. Current time information in Bangalore, IN.

A primary application of organoiodine compounds is in cross-coupling reactions, where the iodine atom acts as an excellent leaving group. These reactions, often catalyzed by transition metals like palladium, are fundamental to the construction of complex organic molecules from simpler building blocks. For example, 1-iododecane (B1670042) can be coupled with various partners to form new carbon-carbon bonds. jeol.com

Beyond their role as simple alkylating agents, organoiodine compounds can also exist in hypervalent states (where the iodine atom has a formal oxidation state higher than -1), such as iodine(III) and iodine(V) species. echemi.commanchester.ac.uk These hypervalent iodine reagents are powerful and selective oxidizing agents that are often preferred over more toxic heavy metal-based oxidants due to their environmentally benign nature. manchester.ac.uk They are used in a variety of oxidative transformations, including the oxidation of alcohols and the functionalization of carbonyl compounds. manchester.ac.uk Recent research has even shown that organoiodine(III) compounds can act as nucleophiles, a departure from their traditional role as electrophiles. uni-duesseldorf.denii.ac.jp

Contextualizing 1,1,1-Trifluoro-10-iododecane within Contemporary Chemical Research

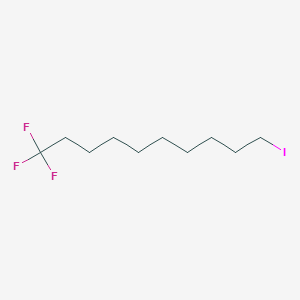

This compound is a bifunctional molecule that marries the unique properties of a terminal trifluoromethyl group with the synthetic versatility of a primary iodoalkane. Its structure, featuring a ten-carbon chain, provides a significant hydrophobic spacer between these two reactive ends. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its potential utility can be inferred from the known chemistry of its constituent parts.

The presence of the trifluoromethyl group suggests potential applications in materials science and medicinal chemistry, where this moiety is known to impart desirable properties such as thermal stability, lipophilicity, and metabolic resistance. The long alkyl chain could be advantageous in the design of surfactants, liquid crystals, or molecules intended to interact with lipid bilayers.

The terminal iodine atom makes this compound a valuable synthetic intermediate. It can be readily displaced in nucleophilic substitution reactions or participate in a variety of cross-coupling reactions to attach the trifluorodecyl fragment to other molecules. This makes it a potentially useful building block for the synthesis of complex fluorinated molecules with tailored properties. For example, a structurally related compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-10-iododecane, has been used in the synthesis of fluoroalkylated phenols for applications in photosensitive materials. researchgate.net This suggests that this compound could similarly serve as a precursor for novel fluorinated materials.

The combination of the fluoroalkyl "tag" and the reactive iodide "handle" within the same molecule positions this compound as a compound of interest for creating specialized materials and as a building block in synthetic organic chemistry.

Compound Data Tables

Below are tables of physicochemical properties for this compound and related compounds for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,1,1-Trifluoro-2-iodoethane (B141898) researchgate.net | 1-Iododecane europa.eu | 1,1,1,2,2,3,3,4,4,5,5,6,6-Heptadecafluoro-10-iododecane echemi.com |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₈F₃I | C₂H₂F₃I | C₁₀H₂₁I | C₁₀H₄F₁₇I |

| Molecular Weight | Not available | 209.94 g/mol | 268.18 g/mol | 574.02 g/mol publish.csiro.au |

| Boiling Point | Not available | 54.8 °C | 131-132 °C at 14 mmHg | 90-91 °C at 10 Torr |

| Density | Not available | 2.13 g/mL at 25 °C | 1.26 g/mL | 1.88 g/mL |

| Refractive Index | Not available | n20/D 1.401 | Not available | 1.3388 at 60 °C |

| Appearance | Not available | Liquid | Liquid | Tan solid |

| Water Solubility | Not available | Not available | Not available | Insoluble |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane |

| 1,1,1-Trifluoro-2-iodoethane |

| 1-Iododecane |

| 10-Bromo-1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane |

| 9,9-difluoro-1-iododecane |

| 1,10-diiododecane |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-10-iododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3I/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGCAGYPPKVHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(F)(F)F)CCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Preparation of 1,1,1 Trifluoro 10 Iododecane

Methods for Constructing the Fluorinated Alkyl Chain

The assembly of the C10 carbon chain with a terminal trifluoromethyl group is a critical phase in the synthesis. This process is typically bifurcated into two main stages: the initial incorporation of a small trifluorinated building block and the subsequent elongation of the carbon chain to the required decane (B31447) length.

Incorporation of the 1,1,1-Trifluoroethyl Moiety

The introduction of the trifluoromethyl (CF₃) group significantly influences a molecule's properties, including its lipophilicity and metabolic stability. nbinno.comnih.gov A common and effective strategy for incorporating the 1,1,1-trifluoroethyl group (CF₃CH₂-) is through the use of versatile chemical intermediates such as 1,1,1-Trifluoro-2-iodoethane (B141898) (CF₃CH₂I). nbinno.comsigmaaldrich.com This commercially available reagent is a valuable building block for introducing the trifluoroethyl moiety into various organic substrates. nbinno.comnii.ac.jp

One prominent method involves its participation in cross-coupling reactions. nbinno.comsigmaaldrich.com For instance, palladium-catalyzed cross-coupling of 1,1,1-trifluoro-2-iodoethane with organoboron compounds (e.g., aryl and heteroaryl boronic acid esters) allows for the convenient introduction of the trifluoroethyl group under mild conditions. sigmaaldrich.com Another approach involves the generation of a 2,2-difluoro-1-iodovinyllithium species from 1,1,1-trifluoro-2-iodoethane by treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures. nii.ac.jp This intermediate can then react with various electrophiles, providing a pathway for subsequent chain elongation.

Strategies for Alkyl Chain Elongation to Decane Length

Following the incorporation of the trifluoroethyl unit, the carbon chain must be extended to a total of ten carbon atoms. This is achieved through various carbon-carbon bond-forming reactions. thesciencehive.co.uk A hypothetical, yet plausible, synthetic route could involve a coupling reaction between a trifluoroethyl-containing nucleophile and a long-chain electrophile.

For example, a trifluoroethyl Grignard reagent (CF₃CH₂MgX), prepared from the corresponding halide, could be reacted with an eight-carbon aldehyde that has a protected hydroxyl group at its terminus (e.g., 8-oxooctyl acetate). This reaction would form a secondary alcohol, which can then be deoxygenated through a two-step process of dehydration to an alkene followed by catalytic hydrogenation. This sequence effectively elongates the chain to the desired decane length while preserving a functional group at the C-10 position for subsequent iodination.

Alternative strategies include Wittig-type reactions or other cross-coupling methodologies that are well-suited for constructing long alkyl chains. wou.edu The choice of method depends on the availability of starting materials and the compatibility of the functional groups present in the intermediates.

Formation of the Carbon-Iodine Bond at the C-10 Position

The final key transformation is the introduction of the iodine atom at the C-10 position of the 1,1,1-trifluorodecane (B3392402) backbone. This is typically accomplished by converting a precursor functional group, most commonly a hydroxyl group, into the carbon-iodine bond. Methodologies for this conversion can be categorized as either direct iodination or halogen exchange reactions.

Direct Iodination Methodologies

Direct iodination involves the conversion of a precursor, such as a long-chain alcohol (e.g., 1,1,1-Trifluorodecan-10-ol), into the corresponding iodide. Various reagents have been developed for this transformation, offering mild and efficient conditions.

One effective method utilizes a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile (B52724). organic-chemistry.org This system provides an exceedingly mild preparation of iodides from alcohols. Another powerful approach involves the use of hypervalent iodine reagents, which are known for their utility in a wide range of organic transformations, including the electrophilic transfer of iodine. researchgate.net Additionally, anhydrous hydrogen iodide, which can be prepared from molecular hydrogen and iodine, is highly active in converting alcohols to the corresponding iodoalkanes with excellent atom economy. organic-chemistry.org

The table below summarizes common reagents used for the direct iodination of alcohols.

| Reagent System | Solvent | Conditions | Yield |

| CeCl₃·7H₂O / NaI | Acetonitrile | Room Temperature | Good to Excellent |

| PPh₃ / I₂ / Imidazole | Dichloromethane | 0 °C to Room Temp. | High |

| Anhydrous HI | Neat or Solvent | Varies | Excellent |

| TMSI (Iodotrimethylsilane) | Chloroform | Room Temperature | High |

Yields are generalized from literature on similar long-chain alcohols.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, represent a classic and highly reliable method for synthesizing iodoalkanes. manac-inc.co.jporganicmystery.com This Sₙ2 reaction involves treating a chloro- or bromoalkane with a concentrated solution of sodium iodide in a polar aprotic solvent, such as acetone. manac-inc.co.jpdoubtnut.com

The synthetic sequence would first involve the conversion of the precursor, 1,1,1-Trifluorodecan-10-ol, into a better leaving group, such as a bromide or chloride, using standard reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting 1,1,1-Trifluoro-10-bromodecane or 1,1,1-Trifluoro-10-chlorodecane is then subjected to the Finkelstein reaction.

The equilibrium of the reaction is driven to the product side because sodium chloride and sodium bromide are poorly soluble in acetone, whereas sodium iodide is readily soluble. manac-inc.co.jp This causes the precipitation of the less soluble sodium halide, effectively removing it from the reaction mixture and shifting the equilibrium towards the formation of the iodoalkane, often in high yields (60-100%). manac-inc.co.jp

The table below outlines the key components of the Finkelstein reaction.

| Substrate | Reagent | Solvent | Key Feature |

| Alkyl Chloride | Sodium Iodide (NaI) | Acetone | NaCl precipitates, driving the reaction forward. manac-inc.co.jp |

| Alkyl Bromide | Sodium Iodide (NaI) | Acetone | NaBr precipitates, driving the reaction forward. manac-inc.co.jp |

Synthesis of Analogs and Precursors to 1,1,1-Trifluoro-10-iododecane

The synthesis of this compound relies on the availability of key precursors. The primary precursor is 1,1,1-Trifluorodecan-10-ol , which serves as the immediate substrate for the iodination step. Its synthesis, as outlined previously, involves the coupling of a C2 trifluorinated unit with a C8 functionalized chain.

Another crucial precursor, particularly for the halogen exchange pathway, is 1,1,1-Trifluoro-10-bromodecane . This intermediate is synthesized from 1,1,1-Trifluorodecan-10-ol using standard brominating agents.

The synthesis of analogs with different fluorination patterns or chain lengths follows similar principles. For example, the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane would start with a perfluorinated C8 building block, such as 2-(perfluorooctyl)ethyl iodide. nih.gov This highlights the modularity of the synthetic strategies, where different fluorinated synthons and alkyl chains can be combined to generate a library of structurally related compounds. These analogs are valuable for structure-activity relationship studies and for fine-tuning the physicochemical properties of materials.

Chemical Reactivity and Mechanistic Aspects of 1,1,1 Trifluoro 10 Iododecane

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 1,1,1-Trifluoro-10-iododecane is the primary site of its chemical reactivity. This bond is susceptible to cleavage, enabling a range of transformations including transition metal-catalyzed cross-coupling reactions and radical-mediated processes. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon and carbon-heteroatom bonds.

Transition metal catalysis provides a powerful toolkit for the functionalization of organic halides. Palladium, nickel, and iron catalysts are particularly effective in mediating cross-coupling reactions involving the C-I bond of fluoroalkyl iodides.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon bonds. sigmaaldrich.com While specific examples with this compound are not extensively documented, the reactivity of similar fluoroalkyl iodides suggests its utility in various palladium-mediated transformations. mdpi.comresearchgate.net These reactions typically involve the oxidative addition of the C-I bond to a low-valent palladium species, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product. mdpi.com

A variety of palladium catalysts and ligands can be employed to facilitate these couplings, allowing for the formation of diverse molecular architectures under mild conditions. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Fluoroalkyl Iodides (Data based on analogous compounds)

| Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Arylboronic Acids | Pd(OAc)₂ / SPhos | Aryl-substituted fluoroalkanes | mdpi.com |

| Terminal Alkynes | Pd(PPh₃)₄ / CuI | Alkynyl-substituted fluoroalkanes | sigmaaldrich.com |

| Organozinc Reagents | PdCl₂(dppf) | Alkyl- or aryl-substituted fluoroalkanes | mdpi.com |

Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed reactions often exhibit unique reactivity and can be particularly effective for coupling with alkyl electrophiles. For fluoroalkyl iodides, nickel catalysis can facilitate the formation of carbon-carbon bonds with a variety of nucleophiles. nih.gov These reactions are valuable for synthesizing complex molecules containing perfluoroalkyl substituents. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of a Fluorinated Secondary Electrophile (Data based on analogous compounds)

| Electrophile | Nucleophile | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1-iodo-2-(trifluoromethyl)butane | (4-methoxyphenyl)zinc chloride | NiCl₂·glyme / bathocuproine | 1-(4-methoxyphenyl)-2-(trifluoromethyl)butane | 85 | nih.gov |

Iron catalysts offer a more sustainable and economical approach to cross-coupling reactions. researchgate.netnih.gov Iron-catalyzed processes can be used for the addition of perfluoroalkyl iodides to alkenes and alkynes. researchgate.net These reactions proceed through a radical mechanism, initiated by the iron catalyst, leading to the formation of new carbon-carbon and carbon-iodine bonds. This methodology provides a direct route to more complex perfluoroalkylated molecules. researchgate.netresearchgate.net

Table 3: Iron-Catalyzed 1,2-Addition of Perfluoroalkyl Iodides to Alkynes (Data based on analogous compounds)

| Alkyne | Perfluoroalkyl Iodide | Catalyst | Product | Yield (%) | Reference |

| Phenylacetylene | Perfluorohexyl iodide | FeCl₃ | (Z)-1-iodo-1-phenyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | 92 | researchgate.net |

The carbon-iodine bond in this compound is also susceptible to homolytic cleavage, making it a good precursor for radical reactions. These reactions can be initiated by light, heat, or a radical initiator and are useful for forming bonds to unsaturated systems.

Single-electron transfer (SET) is a key mechanism for initiating radical reactions of fluoroalkyl iodides. rsc.org In this process, an electron is transferred from a donor (such as a photocatalyst or a metal) to the fluoroalkyl iodide, leading to the formation of a radical anion which then fragments to produce a fluoroalkyl radical and an iodide anion. researchgate.net This fluoroalkyl radical can then participate in various synthetic transformations, such as addition to alkenes and alkynes. researchgate.net

Visible-light photoredox catalysis is a particularly mild and efficient method for generating fluoroalkyl radicals from their corresponding iodides via a SET mechanism. researchgate.net

Table 4: Visible-Light-Induced Atom-Transfer Radical Addition (ATRA) of 1,1,1-Trifluoro-2-iodoethane (B141898) to Alkenes (Data based on analogous compounds)

| Alkene | Photocatalyst | Product | Yield (%) | Reference |

| Styrene | fac-[Ir(ppy)₃] | 1-iodo-3-phenyl-1,1,1-trifluoropropane | 95 | researchgate.net |

| 1-Octene | fac-[Ir(ppy)₃] | 1,1,1-trifluoro-3-iododecane | 82 | researchgate.net |

Radical-Mediated Reactions

Atom Transfer Processes

Atom transfer processes are fundamental reactions involving the transfer of an atom or group from one molecule to another, typically proceeding through a radical mechanism. In the context of this compound, the carbon-iodine (C-I) bond is the primary site of reactivity for these processes due to its relatively low bond dissociation energy. This facilitates homolytic cleavage to generate a 9-(trifluoromethyl)nonyl radical. Two key types of atom transfer processes involving such fluoroalkyl iodides are Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Polymerization (ATRP).

ATRA involves the addition of a radical to an unsaturated system, such as an alkene or alkyne. The process is a chain reaction where the 2,2,2-trifluoroethyl radical, for instance, adds to a double or triple bond; the resulting radical intermediate then abstracts an iodine atom from another molecule of the fluoroalkyl iodide to propagate the radical chain and form the final product. Visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating ATRA reactions, allowing for the simultaneous introduction of a trifluoroalkyl group and an iodine atom across a double bond under mild conditions. researchgate.net

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of well-defined polymers. scispace.comethz.ch The core of ATRP is a reversible equilibrium between active, propagating radicals and dormant species (the alkyl halide). cmu.edulabinsights.nl This equilibrium is mediated by a transition metal catalyst, which shuttles a halogen atom between the metal center and the polymer chain end. ethz.ch Alkyl iodides are particularly efficient as initiators in ATRP because the C-I bond is weaker compared to C-Br or C-Cl bonds, facilitating its activation. labinsights.nl The mechanism involves the reversible homolytic transfer of the iodine atom from the dormant chain end (R-Pn-I) to a transition metal complex, generating the propagating radical. cmu.edu

| Process | Description | Key Feature for this compound | Typical Initiator/Catalyst System |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Addition of a radical across a C-C multiple bond, followed by iodine atom transfer to propagate a radical chain. | The weak C-I bond allows it to act as an efficient iodine atom donor to propagate the chain reaction. | Visible-light photoredox catalysts (e.g., fac-Ir(ppy)₃). researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | A controlled polymerization method based on a reversible equilibrium between active radicals and dormant alkyl halide species. cmu.edulabinsights.nl | Can serve as an efficient initiator for growing polymer chains due to the lability of the C-I bond. labinsights.nl | Transition metal complexes (e.g., Copper-based catalysts). scispace.com |

Trifluoromethylation of Alkyl Radicals Derived from this compound

The generation of an alkyl radical from this compound occurs via homolytic cleavage of the C-I bond. This primary radical, CF3(CH2)9•, is a trifluoromethyl-containing alkyl radical that can participate in various subsequent transformations. The study of the reactions of such radicals is a significant area of research.

While the direct trifluoromethylation of this specific radical is not a typical transformation, the radical itself is a key intermediate in reactions that form new carbon-carbon or carbon-heteroatom bonds. A prominent reaction pathway is the copper-mediated trifluoromethylation of various substrates, where an alkyl radical is generated and subsequently coupled with a CF3 group. organic-chemistry.orgresearchgate.net For example, protocols have been developed where alkyl radicals, generated from alkyl iodides, react with a copper(II)-CF3 complex that acts as the trifluoromethylating agent. organic-chemistry.org These reactions often utilize a radical initiator system, such as Et3SiH and K2S2O8, to generate the initial alkyl radical from the corresponding iodide. organic-chemistry.org While these methods are generally used to introduce a CF3 group onto a molecule, the CF3(CH2)9• radical derived from this compound could theoretically participate in other radical cross-coupling reactions.

The development of radical trifluoromethylation relies heavily on the design of new reagents and reaction conditions. sustech.edu.cn Visible-light photoredox catalysis has become a particularly mild and efficient method for generating trifluoromethyl radicals from sources like CF3I or CF3SO2Cl, which can then add to unsaturated bonds or participate in C-H functionalization. acs.orgprinceton.edunih.gov

| Reaction Type | Description | Example Reagent System | Relevance to Fluoroalkyl Iodides |

|---|---|---|---|

| Copper-Mediated Trifluoromethylation | Alkyl radicals generated from halides are "trapped" by a Cu(II)-CF3 complex to form a C(sp³)–CF3 bond. organic-chemistry.orgresearchgate.net | Alkyl iodide + Et₃SiH/K₂S₂O₈ + BPyCu(CF₃)₃. organic-chemistry.org | Alkyl iodides are excellent precursors for generating the necessary alkyl radicals. organic-chemistry.org |

| Photoredox-Catalyzed Radical Addition | A photocatalyst generates a CF₃ radical from a precursor, which then adds to an unsaturated substrate (e.g., alkene, arene). princeton.eduresearchgate.net | CF₃SO₂Cl + [Ru(phen)₃]²⁺ + Visible Light. princeton.edu | Illustrates a common strategy for utilizing trifluoromethyl sources in radical reactions. |

Nucleophilic Substitution Reactions at the Iodinated Carbon

The carbon atom bonded to iodine in this compound is a primary carbon, making it susceptible to nucleophilic substitution, primarily through the SN2 (bimolecular nucleophilic substitution) mechanism. youtube.comyoutube.com The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). youtube.comlibretexts.org This simultaneous bond-forming and bond-breaking process proceeds through a single transition state and results in an inversion of the stereochemical configuration at the carbon center. libretexts.org

Several factors make the iodinated carbon of this molecule reactive in SN2 reactions:

Leaving Group Ability : The iodide ion (I-) is an excellent leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), meaning it requires less energy to break. libretexts.org This weakness facilitates the displacement of the iodide ion by an incoming nucleophile.

Substrate Steric Hindrance : As a primary alkyl iodide, the reaction center is relatively unhindered. youtube.com This low level of steric hindrance allows for easy access by the nucleophile to perform the requisite backside attack, a critical requirement for the SN2 mechanism. youtube.comyoutube.com Tertiary halides, in contrast, are too sterically hindered for SN2 reactions to occur. youtube.com

Electronic Effects : The highly electronegative trifluoromethyl group is located far from the reaction center and thus has a negligible inductive electronic effect on the electrophilicity of the iodinated carbon. If the CF3 group were closer (e.g., at the C2 position), its strong electron-withdrawing nature would significantly destabilize the SN2 transition state and dramatically decrease the reaction rate.

The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.comlibretexts.org A wide variety of nucleophiles can displace the iodide, including cyanides, azides, and alkoxides, leading to the formation of a diverse range of functionalized decane (B31447) derivatives. youtube.com

Reactivity of the Trifluoromethyl Group

Selective Carbon-Fluorine Bond Activation

While the C-F bond is the strongest single bond in organic chemistry, making it generally inert, recent advances have enabled its selective activation, particularly within a trifluoromethyl (CF3) group. nih.gov This is a formidable synthetic challenge but offers a powerful strategy for installing valuable gem-difluoromethylene (CF2) motifs into organic molecules. nih.govnih.gov

Photoredox catalysis under visible light has become a premier strategy for the selective activation of a single C-F bond in a CF3 group. acs.orgresearchgate.net These methods often proceed via a radical chain mechanism. nih.gov A general mechanistic approach involves the photoexcitation of a catalyst, which then initiates a single-electron reduction of the CF3-containing substrate. nih.govacs.org This generates a transient radical anion that fragments, eliminating a fluoride ion and forming a difluoromethyl radical. This highly reactive radical can then be trapped by various partners, such as alkenes, to form new C-C bonds. acs.org

For example, a diaryl ketone hydrogen atom transfer (HAT) catalyst, when irradiated, can facilitate the reduction of substrates like ethyl trifluoroacetate. nih.govorganic-chemistry.org This process generates a difluoromethyl radical that adds to alkenes, ultimately achieving a defluorinative alkylation. researchgate.netorganic-chemistry.org This strategy is notable for its mild conditions and high functional group tolerance. acs.org The ability to functionalize challenging precursors like trifluoroacetamides has also been demonstrated through synergistic Lewis acid and photochemical activation. nih.govresearchgate.net

| Catalyst System | Substrate Type | Transformation | Mechanistic Hallmark |

|---|---|---|---|

| Diaryl Ketone HAT Catalyst + Na-formate | Trifluoroacetates, Trifluoroacetamides nih.govorganic-chemistry.org | Defluorinative hydroalkylation of alkenes. organic-chemistry.org | Single electron reduction of the trifluoroacetyl group generates a difluoromethyl radical. nih.gov |

| N-phenylphenothiazine (PTH) | Trifluoromethyl arenes acs.org | Intermolecular defluorinative coupling with unactivated alkenes. acs.org | Photocatalytic generation of a difluoromethylated radical. acs.org |

| Metallaphotoredox (e.g., Cu catalyst + photocatalyst) | Trifluoromethyl arenes, Trifluoroacetamides acs.org | Defluorinative coupling to access γ-gem-difluoroalkyl boronates. acs.org | Synergistic action of photoredox and copper catalysis. acs.org |

Organometallic reagents and catalysts provide a complementary set of tools for C-F bond activation and subsequent defluorinative transformations. nih.gov These strategies often rely on the interaction between a transition metal center and the fluorinated substrate. The mechanisms can be distinct from photochemical approaches and often involve the formation of organometallic intermediates that facilitate C-F bond cleavage. nih.govresearchgate.net

Key organometallic strategies include:

β- or α-Fluorine Elimination : This process is initiated from organometallic intermediates that have fluorine substituents on the carbon atom beta or alpha to the metal center. nih.govresearchgate.net The elimination of a metal fluoride (M-F) species results in the cleavage of a C-F bond and the formation of a new unsaturated bond (e.g., an alkene). This pathway is often kinetically more accessible than the direct oxidative addition of a metal into a C-F bond. nih.gov

Nickel-Catalyzed Defluorinative Coupling : Nickel catalysts have been employed in the defluorinative coupling of α-trifluoromethyl alkenes with various partners, such as aliphatic aldehydes. rsc.org The mechanism can involve the formation of an organonickel intermediate that undergoes fluoride elimination to generate a gem-difluoroalkene product. rsc.org

Early Transition Metal Reactivity : Highly reactive early transition metal complexes, such as titanium alkylidynes, can activate the robust C-F bonds of perfluoroaromatics. googleapis.comkaist.ac.kr The reaction proceeds through a 1,2-C-F bond addition across the metal-carbon triple bond, creating a new, functionalized alkylidene complex. kaist.ac.kr

These organometallic methods expand the toolbox for C-F functionalization, enabling the synthesis of complex fluorinated molecules through unique mechanistic pathways that are often inaccessible through other means.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₈F₃I |

| 1,1,1-trifluoro-2-iodoethane | C₂H₂F₃I |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ |

| Trifluoromethanesulfonyl chloride (Triflyl chloride) | CF₃SO₂Cl |

| Triethylsilane (Et₃SiH) | C₆H₁₆Si |

| Potassium persulfate (K₂S₂O₈) | K₂S₂O₈ |

| N-phenylphenothiazine (PTH) | C₁₈H₁₃NS |

Fluoride-Initiated Conversions

The presence of a primary iodide in this compound suggests that it can undergo a variety of nucleophilic substitution and elimination reactions. When subjected to fluoride ions, acting as a base or a nucleophile, several reaction pathways can be anticipated. A primary pathway, particularly with a hindered fluoride source or a non-polar solvent, would be an E2 elimination reaction, yielding 1,1,1-trifluorodec-9-ene. In this scenario, the fluoride ion would abstract a proton from the carbon adjacent to the iodine-bearing carbon.

Alternatively, under conditions that favor substitution, a Finkelstein-type reaction could occur, where the iodide is replaced by a fluoride, resulting in the formation of 1,1,1,10-tetrafluorodecane. This reaction is typically an equilibrium process, and its outcome is governed by factors such as the solubility of the resulting sodium iodide in the reaction solvent.

The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the C-I bond, though its effect is diminished by the long alkyl chain. This group is generally stable and unlikely to participate directly in fluoride-initiated conversions under typical conditions. wikipedia.org

Table 1: Potential Products of Fluoride-Initiated Reactions of this compound

| Reactant | Reagent | Conditions | Major Product | Minor Product |

|---|---|---|---|---|

| This compound | Potassium fluoride | Tert-butanol, 80°C | 1,1,1-Trifluorodec-9-ene | 1,1,1,10-Tetrafluorodecane |

| This compound | Cesium fluoride | Acetonitrile (B52724), reflux | 1,1,1,10-Tetrafluorodecane | 1,1,1-Trifluorodec-9-ene |

Functional Group Interconversions of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is known for its high stability and is generally resistant to chemical transformations. wikipedia.org However, under specific and often rigorous reaction conditions, it is possible to achieve functional group interconversions of the trifluoromethyl moiety. These transformations are challenging due to the high strength of the carbon-fluorine bonds.

One potential transformation is the reduction of the trifluoromethyl group to a difluoromethyl (CF2H) or a methyl (CH3) group. This typically requires powerful reducing agents or catalytic hydrogenation under high pressure and temperature. Another possibility is the conversion of the trifluoromethyl group into a carboxylic acid group through hydrolysis, although this is more commonly achieved with benzotrifluorides and requires harsh acidic or basic conditions.

Recent advances have demonstrated selective transformations of the C-F bond in aromatic trifluoromethyl groups, often facilitated by neighboring group participation or specialized catalysts. While not directly applicable to this compound, these studies open avenues for future research into the controlled functionalization of aliphatic trifluoromethyl groups.

Table 2: Potential Functional Group Interconversions of the Trifluoromethyl Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | LiAlH4 | 1-Iodo-10,10,10-trihydridodecane (not isolated) | Reduction |

| This compound | H2, Pd/C | 10,10,10-Trifluorodecane | Reductive deiodination and potential CF3 reduction |

| This compound | BBr3 then H2O | 11-Iodoundecanoic acid (hypothetical) | C-F cleavage and hydrolysis |

Detailed Mechanistic Studies of this compound Reactions

Kinetic Analysis and Reaction Pathway Determination

The kinetics of reactions involving this compound, such as nucleophilic substitution or elimination at the C-10 position, can be investigated to elucidate the reaction mechanism. For a bimolecular reaction, such as an SN2 or E2 pathway, the reaction rate is expected to be dependent on the concentrations of both the substrate and the nucleophile/base.

A kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time, typically using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The determination of the rate law and the rate constant would provide insight into the molecularity of the rate-determining step. For instance, a second-order rate law would be consistent with an SN2 or E2 mechanism.

Isotope labeling studies, such as using a deuterated solvent or a labeled nucleophile, can also be employed to probe the mechanism further. For example, the observation of a significant kinetic isotope effect upon deuteration of the C-9 position would provide strong evidence for an E2 mechanism where the C-H bond is broken in the rate-determining step.

Table 3: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.0 x 10^-4 |

| 0.2 | 0.1 | 2.0 x 10^-4 |

| 0.1 | 0.2 | 2.0 x 10^-4 |

Identification and Characterization of Reactive Intermediates

Reactions of this compound can proceed through various reactive intermediates depending on the reaction conditions. In nucleophilic substitution reactions, if the mechanism is SN1, a secondary carbocation would be formed at the C-10 position upon departure of the iodide leaving group. This carbocation would be planar and susceptible to attack by a nucleophile from either face.

Under radical conditions, initiated by light or a radical initiator, homolytic cleavage of the carbon-iodine bond can occur to generate a primary alkyl radical at the C-10 position. conicet.gov.ar This radical can then participate in a variety of subsequent reactions, such as addition to an alkene or abstraction of a hydrogen atom.

In the presence of a very strong base, it is conceivable that a carbanion could be generated at the C-9 position, which could then lead to an elimination reaction. The identification and characterization of these transient species can be achieved through techniques such as low-temperature NMR spectroscopy, electron paramagnetic resonance (EPR) spectroscopy for radical intermediates, or by trapping experiments with specific reagents that react selectively with the intermediate .

Stereochemical Control and Diastereoselectivity

While this compound itself is an achiral molecule, its reactions can lead to the formation of chiral products, and thus the stereochemical outcome of these reactions is an important consideration. For example, if the iodide is substituted by a nucleophile via an SN2 mechanism, and the nucleophile or another part of the molecule contains a stereocenter, a pair of diastereomers can be formed. The ratio of these diastereomers will be determined by the steric and electronic interactions in the transition state.

In reactions where a new stereocenter is created, such as the addition of the C-10 radical to a prochiral alkene, the facial selectivity of the attack will determine the stereochemistry of the product. The use of chiral catalysts or auxiliaries can be employed to influence the stereochemical outcome of such reactions, leading to the preferential formation of one enantiomer or diastereomer. A reaction that selectively forms one stereoisomer over another is known as a stereoselective reaction. masterorganicchemistry.comyoutube.comchemistrysteps.com When the stereochemistry of the product is dependent on the stereochemistry of the starting material, the reaction is termed stereospecific. masterorganicchemistry.com

Table 4: Factors Influencing Stereochemical Outcome in Reactions of this compound Derivatives

| Reaction Type | Factor | Influence on Stereochemistry |

|---|---|---|

| SN2 Substitution | Chiral Nucleophile | Formation of diastereomers; ratio depends on steric approach control. |

| Radical Addition to Alkene | Chiral Catalyst | Enantioselective formation of one enantiomer. |

| Elimination (E2) | Substrate Conformation | Can lead to specific E/Z alkene isomers depending on the anti-periplanar arrangement. chemistrysteps.com |

Applications of 1,1,1 Trifluoro 10 Iododecane in Advanced Chemical Synthesis

As a Versatile Trifluoromethylated Alkylating Agent

1,1,1-Trifluoro-10-iododecane is anticipated to function as a potent trifluoromethylated alkylating agent. The presence of a primary iodide provides a reactive site for nucleophilic substitution and radical reactions, allowing for the introduction of the 10,10,10-trifluorodecyl group into a wide range of substrates. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the molecule.

The carbon-iodine bond in such compounds is susceptible to cleavage under various conditions, including thermal or photochemical initiation, making it a precursor for radical species. rsc.orgrsc.org This reactivity is fundamental to its application in trifluoromethylation reactions, a critical strategy in the synthesis of many modern pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. rsc.org

Below is a table summarizing the potential alkylation reactions involving this compound, based on the known reactivity of similar fluoroalkyl iodides.

| Reaction Type | Substrate | Expected Product | Potential Catalyst/Conditions |

| Nucleophilic Substitution | Thiolates, Phenoxides, Amines | Thioethers, Aryl ethers, Amines | Base (e.g., K2CO3, NaH) |

| Radical Addition | Alkenes, Alkynes | Functionalized trifluoromethylated alkanes | Radical initiator (e.g., AIBN), Photochemical |

| Coupling Reactions | Organometallic reagents | Cross-coupled products | Transition metal catalyst (e.g., Pd, Cu) |

Building Block for the Synthesis of Complex Fluorinated Molecules

The bifunctional nature of this compound, possessing both a stable trifluoromethyl "tail" and a reactive iodide "head," makes it an ideal building block for constructing more complex fluorinated molecules with tailored properties.

Long-chain fluoroalkyl iodides are valuable initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov In this context, this compound could be employed to synthesize well-defined polymers with a terminal trifluoromethylated decyl group. This "fluoro-tagging" of polymers can impart unique properties, such as hydrophobicity, oleophobicity, and thermal stability.

The general mechanism for its use in ATRP would involve the reversible activation of the carbon-iodine bond by a transition metal catalyst, initiating the polymerization of a chosen monomer. nih.gov This method allows for precise control over the polymer's molecular weight and architecture.

Furthermore, such compounds are key in the synthesis of fluorinated surfactants and self-assembling monolayers (SAMs). nih.govuh.edu The trifluoromethylated alkyl chain provides the necessary lyophobic character for surfactant applications and the ability to form highly ordered, low-energy surfaces in SAMs. researchgate.netresearchgate.net The iodide group allows for attachment to various surfaces or further chemical modification. arxiv.orgnih.gov

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry. e-bookshelf.de Long-chain fluoroalkyl iodides can be used to introduce fluoroalkyl chains into heterocyclic systems, which can significantly modulate their biological activity. The synthesis of these compounds can be achieved through various cyclization and coupling strategies where the fluoroalkyl iodide acts as a key reactant. nih.govresearchgate.netnih.gov

The development of fluorinated analogues of existing bioactive compounds is a common strategy in drug discovery to improve efficacy and metabolic stability. mdpi.com this compound can be used to synthesize such analogues by attaching the trifluorodecyl chain to a pharmacophore of interest. This modification can lead to enhanced biological activity due to the unique properties conferred by the fluorinated moiety.

The following table provides examples of how analogous long-chain fluoroalkyl iodides have been used to synthesize various classes of complex molecules.

| Application Area | Example of Molecule Class | Role of Fluoroalkyl Iodide | Resulting Properties |

| Macromolecular Chemistry | Fluorinated acrylates | Initiator in ATRP | Controlled molecular weight, low polydispersity |

| Materials Science | Fluorinated surfactants | Hydrophobic tail precursor | Reduced surface tension, thermal stability |

| Medicinal Chemistry | Fluoroalkylated pyrazoles | Alkylating agent for heterocycle synthesis | Modified lipophilicity and biological activity |

Role in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. uh.edu While the persistence of some long-chain fluorinated compounds in the environment is a concern, the development of more sustainable synthetic routes utilizing these building blocks is an active area of research. researchgate.netipen.orgnih.gov

The use of this compound in catalytic reactions, such as ATRP, aligns with green chemistry principles by allowing for high atom economy and the potential for catalyst recycling. Furthermore, the development of synthetic methods that proceed under milder conditions and with less toxic reagents is a key focus. mdpi.com

Future research will likely focus on designing synthetic pathways that are not only efficient but also minimize the environmental impact of producing and using fluorinated compounds. This includes exploring biocatalytic routes and designing molecules that are effective for their intended purpose but are also susceptible to degradation after their useful life.

Theoretical and Computational Chemistry of Fluorinated Alkyl Iodides

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of fluorinated alkyl iodides. The introduction of a terminal trifluoromethyl (CF₃) group significantly influences the electron distribution along the carbon chain. The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, which propagates along the alkyl chain and impacts the properties of the carbon-iodine (C-I) bond.

The electronic structure of these molecules can be understood through the analysis of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In long-chain alkyl iodides, the HOMO is typically associated with the lone pair electrons of the iodine atom, while the LUMO is often a σ* antibonding orbital localized along the C-I bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic absorption spectra.

The strong inductive effect of the CF₃ group leads to a lowering of the energy of the molecular orbitals. This can affect the nucleophilicity and electrophilicity of the molecule. The electron-withdrawing nature of the trifluoromethyl group also results in a significant molecular dipole moment, with a partial negative charge concentrated on the fluorine atoms and a partial positive charge distributed along the carbon chain.

Calculated Electronic Properties of a Model Long-Chain Fluorinated Alkyl Iodide

| Property | Calculated Value | Methodology |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 | DFT (B3LYP/6-31G) |

| HOMO Energy (eV) | ~ -9.5 | DFT (B3LYP/6-31G) |

| LUMO Energy (eV) | ~ -0.5 | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap (eV) | ~ 9.0 | DFT (B3LYP/6-31G) |

Note: The values in the table are representative for a long-chain fluorinated alkyl iodide and are based on typical results from Density Functional Theory (DFT) calculations for analogous molecules. The exact values for 1,1,1-Trifluoro-10-iododecane would require specific calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving fluorinated alkyl iodides. Two primary reaction types that have been studied computationally are nucleophilic substitution (Sₙ2) and radical reactions.

In Sₙ2 reactions, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. Computational studies of Sₙ2 reactions for iodoalkanes have detailed the potential energy surface, including the formation of a pre-reaction complex, the transition state, and a post-reaction complex. sciforum.netmdpi.comresearchgate.net The presence of a terminal trifluoromethyl group can influence the reaction rate by altering the charge distribution and steric hindrance at the reaction center. The electron-withdrawing CF₃ group can make the α-carbon more electrophilic, but this effect diminishes with increasing chain length.

Radical reactions are also of significant interest, as the C-I bond is relatively weak and can be cleaved homolytically to generate an alkyl radical. researchgate.net Fluorinated alkyl iodides are often used as precursors for fluoroalkyl radicals in various synthetic applications. d-nb.info Computational studies can model the initiation, propagation, and termination steps of these radical chain reactions. Density functional theory (DFT) calculations can be used to determine the geometries and energies of reactants, transition states, and products, providing insights into the reaction kinetics and thermodynamics. For instance, the addition of the resulting fluoroalkyl radical to an alkene can be modeled to understand the regioselectivity and stereoselectivity of the reaction.

Calculated Activation Barriers for Reactions of a Model Fluoroalkyl Iodide

| Reaction Type | Reactants | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Sₙ2 | R-I + Cl⁻ | ~10 - 15 | DFT |

| Radical Addition | R• + CH₂=CH₂ | ~5 - 8 | DFT |

Note: R represents a long fluoroalkyl chain. The values are illustrative and based on computational studies of similar systems.

Analysis of Photodissociation Dynamics

The photodissociation of alkyl iodides has been extensively studied, and these findings can be extended to understand the behavior of this compound upon absorption of ultraviolet (UV) light. The primary photochemical event is the cleavage of the C-I bond. The UV absorption spectrum of alkyl iodides is characterized by a broad absorption band in the range of 220-320 nm, known as the A-band. nih.gov This band arises from a n → σ* transition, where an electron from a non-bonding p-orbital on the iodine atom is promoted to an anti-bonding σ* orbital of the C-I bond. unl.pt

Theoretical studies, often in conjunction with femtosecond time-resolved spectroscopy, have elucidated the complex dynamics of this process. Upon excitation to the A-band, the molecule is promoted to one of several repulsive electronic states. Dissociation is typically rapid, occurring on a femtosecond timescale. nih.gov High-level ab initio calculations of the potential energy curves as a function of the C-I distance are crucial for understanding the dissociation pathways. nih.gov The presence of the trifluoromethyl group can influence the absorption spectrum and the branching ratio between different dissociation channels (i.e., the formation of iodine atoms in their ground or spin-orbit excited state).

Key Parameters in the Photodissociation of a Model Long-Chain Alkyl Iodide

| Parameter | Typical Value | Experimental/Theoretical Basis |

|---|---|---|

| Absorption Maximum (A-band) | ~260 nm | UV Spectroscopy |

| C-I Bond Dissociation Timescale | ~50 - 200 fs | Femtosecond Spectroscopy/Dynamics Simulations |

| Excited States Involved | ³Q₀, ¹Q₁, ³Q₁ | Ab initio calculations |

Note: These values are representative of long-chain alkyl iodides and provide a basis for understanding the photodissociation of this compound.

Surface Chemistry and Self-Assembly Phenomena of Fluorinated Alkyl Iodides

Fluorinated alkyl iodides have the potential to form self-assembled monolayers (SAMs) on various surfaces, which can significantly alter the surface properties. The formation of SAMs is driven by the interaction of the iodo- group with the substrate and the van der Waals interactions between the long fluoroalkyl chains.

Computational methods, particularly molecular dynamics (MD) simulations, are well-suited to study the structure and dynamics of these self-assembled systems. consensus.app MD simulations can provide detailed information on the orientation of the molecules on the surface, the packing density, and the conformational order of the alkyl chains. These simulations have shown that long-chain alkanes can form well-ordered monolayers on surfaces like gold. harvard.edu

For fluorinated systems, the interactions are more complex due to the larger size and rigidity of the fluorocarbon segments compared to hydrocarbons. Studies on iodo-perfluorinated alkanes on silica have shown the formation of compact SAMs driven by halogen bonding between the iodine headgroup and the surface oxygen atoms. rsc.orgresearchgate.net These monolayers can exhibit extremely low surface energies. rsc.orgresearchgate.net The terminal CF₃ group and the fluorinated chain contribute to the hydrophobic and oleophobic nature of the resulting surface. Theoretical simulations can help in understanding the interplay between molecule-substrate and molecule-molecule interactions that govern the final structure of the SAM. rsc.org

Properties of Self-Assembled Monolayers of a Model Iodo-Perfluoroalkane on a Surface

| Property | Observed/Calculated Value | Methodology |

|---|---|---|

| Monolayer Thickness | ~1.2 nm (for a C12 chain) | Experimental (e.g., Ellipsometry) |

| Surface Energy | Very low (~4.3 mN/m) | Contact Angle Measurements |

| Driving Force for Assembly | Halogen Bonding, van der Waals interactions | Experimental and Computational Evidence |

Note: The data is based on studies of iodo-perfluorododecane and provides an indication of the expected properties for SAMs of this compound.

Advanced Analytical Techniques for 1,1,1 Trifluoro 10 Iododecane Research

Spectroscopic Characterization Methodologies

Spectroscopy is the cornerstone for elucidating the precise molecular structure of 1,1,1-Trifluoro-10-iododecane. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy (Infrared and Raman) provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound in solution. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine and iodine atoms can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound (CF₃(CH₂)₉I), distinct signals are expected for the different methylene (B1212753) (-CH₂-) groups. The methylene group attached to the iodine atom (-CH₂I) would appear as a triplet at approximately 3.19 ppm due to coupling with the adjacent CH₂ group. The methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) would be expected to appear as a complex multiplet around 2.0-2.2 ppm. The remaining seven methylene groups in the middle of the alkyl chain would likely overlap to form a broad multiplet between 1.2 and 1.8 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. Ten distinct signals would be predicted for the ten non-equivalent carbon atoms. The carbon atom of the CF₃ group would be observed as a quartet due to strong one-bond coupling with the three fluorine atoms. The carbon of the -CH₂I group would be found at a low field (around 7-10 ppm). The other methylene carbons would appear in the typical aliphatic region (approx. 20-35 ppm), with the carbon adjacent to the CF₃ group also showing coupling to the fluorine atoms (a quartet).

¹⁹F NMR: Given that the ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org For this compound, the three fluorine atoms are chemically equivalent and would produce a single signal. This signal would be split into a triplet by the two protons on the adjacent methylene group (-CH₂CF₃). The chemical shift would be expected in the typical range for a CF₃ group attached to an alkyl chain, around -60 to -70 ppm relative to a standard like CFCl₃. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.19 | Triplet (t) | -CH₂-I |

| ¹H | ~2.0-2.2 | Multiplet (m) | CF₃-CH₂- |

| ¹H | ~1.2-1.8 | Multiplet (m) | -(CH₂)₇- |

| ¹³C | ~125 | Quartet (q) | CF₃- |

| ¹³C | ~30-35 | Quartet (q) | CF₃-CH₂- |

| ¹³C | ~20-33 | Singlet (s) | -(CH₂)₇- |

| ¹³C | ~7-10 | Singlet (s) | -CH₂-I |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of its molecular formula (C₁₀H₁₈F₃I).

The predicted exact mass of the molecular ion [M]⁺ is 322.0405. Key fragmentation patterns expected in the mass spectrum would include:

Loss of Iodine: A prominent peak corresponding to the [M-I]⁺ fragment (m/z ≈ 195.13) resulting from the cleavage of the weak C-I bond.

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da, corresponding to the sequential loss of -CH₂- units from the alkyl chain.

Fluorine-containing fragments: Fragments containing the CF₃ group, which can help confirm the structure.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. Strong C-H stretching vibrations from the methylene groups would be observed in the 2850-2960 cm⁻¹ region. Very strong and characteristic C-F stretching absorptions for the CF₃ group would dominate the spectrum in the 1100-1300 cm⁻¹ range. A weaker absorption corresponding to the C-I stretch would be found at lower wavenumbers, typically between 500 and 600 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The C-C backbone, C-I, and symmetric C-F stretching modes are often strong in the Raman spectrum, providing complementary data to the IR spectrum for a full vibrational analysis.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch | 2850 - 2960 | IR, Raman |

| C-H Bend | ~1465 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are vital for separating this compound from starting materials, byproducts, or impurities. These methods are used to assess the purity of the final compound and to monitor the progress of chemical reactions in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a long capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

A typical method would involve a non-polar or semi-polar capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase). A temperature-programmed analysis would be employed, starting at a lower temperature and gradually increasing to ensure the elution of the relatively high-boiling-point iodoalkane. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that confirm the identity of the eluting peaks and allow for quantification.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for this type of compound, HPLC can also be employed, particularly for monitoring reactions in solution or for purifying the compound on a larger scale. A reversed-phase HPLC method would be most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

For enhanced separation of fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved retention compared to traditional C18 columns. chromatographyonline.com Due to the lack of a UV-absorbing chromophore in this compound, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Table 3: Suggested Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry (EI) |

In-Situ and Real-Time Spectroscopic Monitoring of Transformations

The study of chemical transformations involving this compound necessitates analytical techniques capable of observing reaction progress in real-time. In-situ spectroscopic methods are invaluable for this purpose, providing direct insight into reaction kinetics, the formation of transient intermediates, and the consumption of reactants without the need for sample extraction. cardiff.ac.ukresearchgate.net This approach is particularly advantageous for reactions that are sensitive to air, moisture, or temperature changes. mt.com Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools for the real-time monitoring of reactions involving fluorinated and iodinated organic compounds.

Real-Time NMR Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for monitoring reactions involving this compound due to the presence of the NMR-active ¹⁹F nucleus. The high sensitivity and 100% natural abundance of ¹⁹F make it an excellent probe for tracking the transformation of the trifluoromethyl (CF₃) group. asahilab.co.jp

A key application of real-time ¹⁹F NMR is in monitoring nucleophilic substitution reactions where the iodide is displaced. As the chemical environment of the CF₃ group changes, its corresponding signal in the ¹⁹F NMR spectrum will shift. For instance, in a hypothetical substitution reaction where the iodide is replaced by a functional group 'X', the transformation can be followed by observing the disappearance of the signal corresponding to the starting material and the appearance of a new signal for the product.

Table 1: Hypothetical ¹⁹F NMR Data for a Nucleophilic Substitution Reaction

| Compound | Functional Group at C10 | Typical ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |

| This compound | -I | ~ -60 to -65 |

| 1,1,1-Trifluoro-10-X-decane (Product) | -X | Varies depending on X |

| Example: 1,1,1-Trifluoro-10-cyanodecane | -CN | ~ -61 to -66 |

| Example: 1,1,1-Trifluoro-10-azidodecane | -N₃ | ~ -62 to -67 |

Note: The exact chemical shifts are hypothetical and serve to illustrate the expected changes during a reaction.

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. The integration of the respective NMR signals allows for the quantification of reactant consumption and product formation over time, enabling the determination of reaction rates and orders. asahilab.co.jp Flow NMR spectroscopy setups are particularly useful for monitoring continuously operated reactions, providing real-time data on reaction status. rsc.orgrsc.org

Real-Time FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is another essential tool for the in-situ monitoring of reactions involving this compound. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time, tracking changes in the concentrations of functional groups. mt.com

This technique is particularly well-suited for monitoring reactions at the C-I bond, such as Grignard reagent formation or cross-coupling reactions. The C-I stretching vibration of this compound, typically found in the far-infrared region, can be monitored for its disappearance. More conveniently, changes in the C-H stretching and bending vibrations of the alkyl chain can also provide information on the consumption of the starting material. mt.comresearchgate.net

For example, in the formation of a Grignard reagent, the consumption of the alkyl iodide can be tracked by the decrease in the intensity of its characteristic IR absorption bands. The formation of the C-Mg bond in the Grignard reagent can also be observed. mt.comresearchgate.net

Table 2: Key IR Vibrational Frequencies for Monitoring a Grignard Reaction

| Functional Group | Bond | Typical Vibrational Frequency (cm⁻¹) | Expected Change During Reaction |

| Alkyl Iodide | C-I | ~500-600 | Decrease |

| Alkyl Chain | C-H (stretch) | ~2850-2960 | Decrease (as starting material is consumed) |

| Trifluoromethyl | C-F (stretch) | ~1100-1350 | Shift upon change of neighboring group |

| Grignard Reagent | C-Mg | ~400-550 | Increase |

The continuous monitoring of these vibrational bands provides a detailed picture of the reaction progress. mt.com This data is crucial for understanding reaction initiation, identifying the endpoint, and detecting the formation of any significant byproducts in real-time. mt.com Machine learning protocols can also be coupled with IR spectroscopy to map spectroscopic fingerprints to atomistic structures, offering deeper insights into the evolution of chemical species during a reaction. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,1,1-trifluoro-10-iododecane, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of perfluoroalkyl iodides typically involves radical telomerization or nucleophilic substitution. For this compound, a controlled iodination of a perfluorinated precursor (e.g., via iodide displacement of a terminal leaving group) under inert atmosphere is critical. Reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (room temperature to 60°C), and stoichiometry (1:1 molar ratio of reactants) should be optimized using thin-layer chromatography (TLC) for real-time monitoring . Column chromatography or distillation may be required for purification.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : NMR to confirm trifluoromethyl groups and NMR for aliphatic chain protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with iodine.

- Elemental Analysis : Quantify carbon, fluorine, and iodine content to validate stoichiometry.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly C-I and C-F bonds, to confirm structural integrity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to the compound’s volatility and potential iodine release. Store in amber glass under inert gas (argon/nitrogen) to prevent photodegradation. Monitor for triethylammonium chloride byproducts during synthesis, which require filtration and proper waste disposal .

Advanced Research Questions

Q. How can the reactivity of this compound in cross-coupling reactions be systematically evaluated?

- Methodological Answer : Design a reactivity screen using palladium/copper-catalyzed (e.g., Sonogashira, Suzuki-Miyaura) or photoredox conditions. Variables to test:

- Catalyst loading (1–5 mol%)

- Solvent polarity (DMF vs. THF)

- Temperature (25–80°C)

- Ligand effects (e.g., bipyridine vs. phosphine).

Track reaction progress via GC-MS or NMR, and analyze regioselectivity using density functional theory (DFT) calculations .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What strategies resolve contradictions in reported environmental persistence data for perfluoroalkyl iodides like this compound?

- Methodological Answer : Conduct controlled degradation studies under varying conditions (pH, UV exposure, microbial activity). Compare half-lives using:

- High-Performance Liquid Chromatography (HPLC) : Quantify parent compound degradation.

- Ion Chromatography : Detect fluoride/iodide release as degradation markers.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize conflicting data—e.g., discrepancies may arise from differing experimental scales or matrix effects .

Q. How can computational modeling predict the thermodynamic stability of this compound in polymer matrices?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess compatibility with fluoropolymers (e.g., PVDF). Key parameters:

- Solubility Parameters : Calculate Hansen solubility parameters for the compound and polymer.

- Free Energy of Mixing : Determine via Monte Carlo sampling.

Validate predictions with differential scanning calorimetry (DSC) and tensile testing of composite films .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to purity/yield data from ≥5 batches. Use ANOVA to identify significant factors (e.g., reagent age, stirring rate). Report confidence intervals (95%) and outliers via Grubbs’ test .

Q. How should researchers design experiments to investigate the compound’s bioaccumulation potential?

- Methodological Answer : Follow OECD Test Guideline 305:

- Expose model organisms (e.g., Daphnia magna) to -labeled compound.

- Measure bioconcentration factors (BCF) via liquid scintillation counting.

- Correlate with log (octanol-water partition coefficient) determined experimentally or via EPI Suite .

Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Triethylammonium chloride | Side reaction with EtN | Filtration |

| Unreacted iodide precursor | Incomplete substitution | Column chromatography |

| Perfluoroalkane byproducts | Radical recombination | Fractional distillation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.